molecular formula C9H10BrNO2 B1428669 3-氨基-6-溴-2-甲基苯甲酸甲酯 CAS No. 750586-06-2

3-氨基-6-溴-2-甲基苯甲酸甲酯

货号 B1428669
CAS 编号: 750586-06-2
分子量: 244.08 g/mol
InChI 键: RQAHVOLDFUBDMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-amino-6-bromo-2-methylbenzoate” is a chemical compound with the CAS Number: 750586-06-2 . It has a molecular weight of 244.09 and its molecular formula is C9H10BrNO2 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-bromo-2-methylbenzoate” is represented by the InChI code: 1S/C9H10BrNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 . This indicates that the molecule contains a bromine atom (Br), a methyl group (CH3), an amino group (NH2), and a methyl ester group (CO2CH3).


Physical And Chemical Properties Analysis

“Methyl 3-amino-6-bromo-2-methylbenzoate” is a white to yellow to brown solid or liquid . It has a molecular weight of 244.09 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学研究应用

合成和表征

3-氨基-6-溴-2-甲基苯甲酸甲酯因其在各种化合物合成中的作用而受到研究。例如,它参与了杀虫剂氯虫苯甲酰胺的制备,该过程包括酯化、还原、氯化和氨解等一系列反应 (郑建红,2012)。类似地,它已被用于合成 6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,这是抗癌药物生产中的中间体 (曹胜利,2004)

药理研究

在药理研究中,3-氨基-6-溴-2-甲基苯甲酸甲酯的衍生物因其潜在应用而受到研究。例如,已经对苯并[b]噻吩衍生物(包括类似结构)进行了研究,以研究它们的药理特性 (N. 查普曼,K. 克拉克,B. 戈尔,K. 夏尔马,1971)。另一项研究重点关注在癌症治疗中具有潜在用途的衍生物 (M. 皮什金,E. 坎波拉特,Ö. 厄兹图尔克,2020)

分子和晶体结构分析

3-氨基-6-溴-2-甲基苯甲酸甲酯一直是分子和晶体结构分析的研究主题。该领域的研究有助于了解该化合物的物理和化学性质,这对于它在各个领域的应用至关重要 (G. 布朗,R. E. 马什,1963)

振动研究和分子性质

该化合物还因其振动性质和分子行为而受到分析。此类研究对于了解化合物在分子水平上的相互作用至关重要,这可能对材料科学和药理学等领域产生影响 (A. 萨克塞纳,梅加·阿格拉瓦尔,A. 古普塔,2015)

溶解度和热力学

了解 3-氨基-6-溴-2-甲基苯甲酸甲酯的溶解度和热力学性质对于其在制药和材料科学等各个领域的应用至关重要。研究重点关注其在不同溶剂和不同条件下的溶解度 (K. 泽里科娃,A. A. 斯维特洛夫,N. 库拉蒂耶娃,S. 韦列夫金,2016)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

methyl 3-amino-6-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAHVOLDFUBDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromo-2-methylbenzoate

CAS RN

750586-06-2
Record name methyl 3-amino-6-bromo-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixed solution of methyl 3-amino-2-methylbenzoate (5.00 mL, 34.7 mmol) in acetic acid (100 mL) and methanol (200 mL) was added bromine (5.55 g, 34.7 mmol) under ice-cooling and the mixture was stirred for 5 min. The reaction solution was diluted with saturated aqueous sodium thiosulfate solution, and the organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→20/80) to give the title compound (4.66 g, yield 55%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3-amino-2-methylbenzoate (5.00 mL, 34.7 mmol) in acetic acid (100 mL)-methanol (200 mL) was added bromine (5.55 g, 34.7 mmol) under ice-cooling, and the mixture was stirred for 5 min. The reaction solution was diluted with saturated aqueous sodium thiosulfate solution, and the organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→20/80) to give the title compound (4.66 g, yield 55%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-6-bromo-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-bromo-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-6-bromo-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-6-bromo-2-methylbenzoate
Reactant of Route 5
Methyl 3-amino-6-bromo-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-6-bromo-2-methylbenzoate

Citations

For This Compound
2
Citations
Y Hoashi, T Takai, Y Kosugi… - Journal of Medicinal …, 2021 - ACS Publications
To develop potent and orally bioavailable melatonin receptor (MT 1 and MT 2 ) agonists, a novel series of 5–6–5 tricyclic derivatives was designed, synthesized, and evaluated. The …
Number of citations: 8 pubs.acs.org
帆足保孝 - 2022 - kyoto-phu.repo.nii.ac.jp
現在臨床で使用されている低分子医薬品の多くが, その分子内にヘテロ環を有している. とりわけ近年の創薬化学では極めて高い頻度でヘテロ環が採用されており, 2020 年に FDA に承認された 34 …
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。